5-bromo-N-(2-butoxyphenyl)nicotinamide
Overview
Description
“5-bromo-N-(2-butoxyphenyl)nicotinamide” is likely a brominated derivative of nicotinamide, which is a form of vitamin B3 found in food and used as a dietary supplement . The “5-bromo” indicates a bromine atom is attached at the 5th position of the nicotinamide ring. The “(2-butoxyphenyl)” suggests a butoxyphenyl group is attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring (from the nicotinamide) with a bromine atom at the 5th position and a butoxyphenyl group attached via a nitrogen atom .Chemical Reactions Analysis
As a brominated aromatic compound, “this compound” could potentially undergo various reactions such as nucleophilic aromatic substitution or coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. As a brominated derivative of nicotinamide, we could expect it to have similar solubility properties to other halogenated aromatic compounds .Mechanism of Action
Properties
IUPAC Name |
5-bromo-N-(2-butoxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-3-8-21-15-7-5-4-6-14(15)19-16(20)12-9-13(17)11-18-10-12/h4-7,9-11H,2-3,8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWABWNLDWGCFGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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